

Spectroscopic analysis (NMR, IR, Mass Spec) of 2,4-Dihydroxybenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dihydroxybenzamide

Cat. No.: B1346612

[Get Quote](#)

Spectroscopic Analysis of 2,4-Dihydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2,4-Dihydroxybenzamide**, a key chemical intermediate with applications in pharmaceuticals and other industries. This document details the expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized to facilitate understanding.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,4-Dihydroxybenzamide**.

Table 1: ^1H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
12.62	Singlet	1H	Ar-OH (Position 2)
9.98	Singlet	1H	Ar-OH (Position 4)
7.91	Broad Singlet	1H	-CONH ₂
7.64	Doublet	1H	Ar-H (Position 6)
7.31	Broad Singlet	1H	-CONH ₂
6.38	Doublet of doublets	1H	Ar-H (Position 5)
6.29	Doublet	1H	Ar-H (Position 3)

Table 2: ^{13}C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
171.0	C=O (Amide)
162.0	C-OH (Position 2)
160.2	C-OH (Position 4)
132.3	Ar-C (Position 6)
107.8	Ar-C (Position 5)
106.0	Ar-C (Position 1)
102.7	Ar-C (Position 3)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485	Strong, Broad	O-H Stretch (Phenolic)
3375	Strong, Broad	N-H Stretch (Amide)
1630	Strong	C=O Stretch (Amide I)
1590	Strong	N-H Bend (Amide II) / C=C Stretch (Aromatic)
1530	Medium	C=C Stretch (Aromatic)
1470	Medium	C=C Stretch (Aromatic)
1240	Strong	C-O Stretch (Phenolic)
840	Strong	Ar-H Out-of-plane Bend
780	Medium	Ar-H Out-of-plane Bend

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

Adduct	Calculated m/z	Observed m/z
[M+H] ⁺	154.0504	154.0499
[M+Na] ⁺	176.0324	176.0318
[M-H] ⁻	152.0348	152.0353

Interpretation of Spectroscopic Data

The spectroscopic data presented provides a clear structural confirmation of **2,4-Dihydroxybenzamide**.

- ¹H NMR: The proton NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons, the two phenolic hydroxyl groups, and the two amide protons. The downfield shifts of the hydroxyl protons are characteristic of their acidic nature and potential for hydrogen

bonding. The splitting patterns of the aromatic protons are consistent with the 1,2,4-trisubstituted benzene ring.

- ^{13}C NMR: The carbon NMR spectrum displays seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group appears at a characteristic downfield shift of 171.0 ppm. The carbons attached to the hydroxyl groups are also significantly deshielded.
- IR Spectroscopy: The IR spectrum exhibits broad absorption bands in the high-frequency region, confirming the presence of O-H and N-H stretching vibrations, indicative of the phenolic and amide functional groups. The strong absorption at 1630 cm^{-1} is characteristic of the amide I band (C=O stretch). The various peaks in the fingerprint region correspond to the aromatic C=C stretching and C-H bending vibrations.
- Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement of the molecule. The observed m/z values for the protonated molecule $[\text{M}+\text{H}]^+$, sodium adduct $[\text{M}+\text{Na}]^+$, and deprotonated molecule $[\text{M}-\text{H}]^-$ are in excellent agreement with the calculated values for the molecular formula $\text{C}_7\text{H}_7\text{NO}_3$.^[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2,4-Dihydroxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2,4-Dihydroxybenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

^1H and ^{13}C NMR Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: -2 to 14 ppm.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024-4096 (or more, depending on concentration).
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0 to 200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2,4-Dihydroxybenzamide** powder directly onto the center of the ATR crystal.

- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

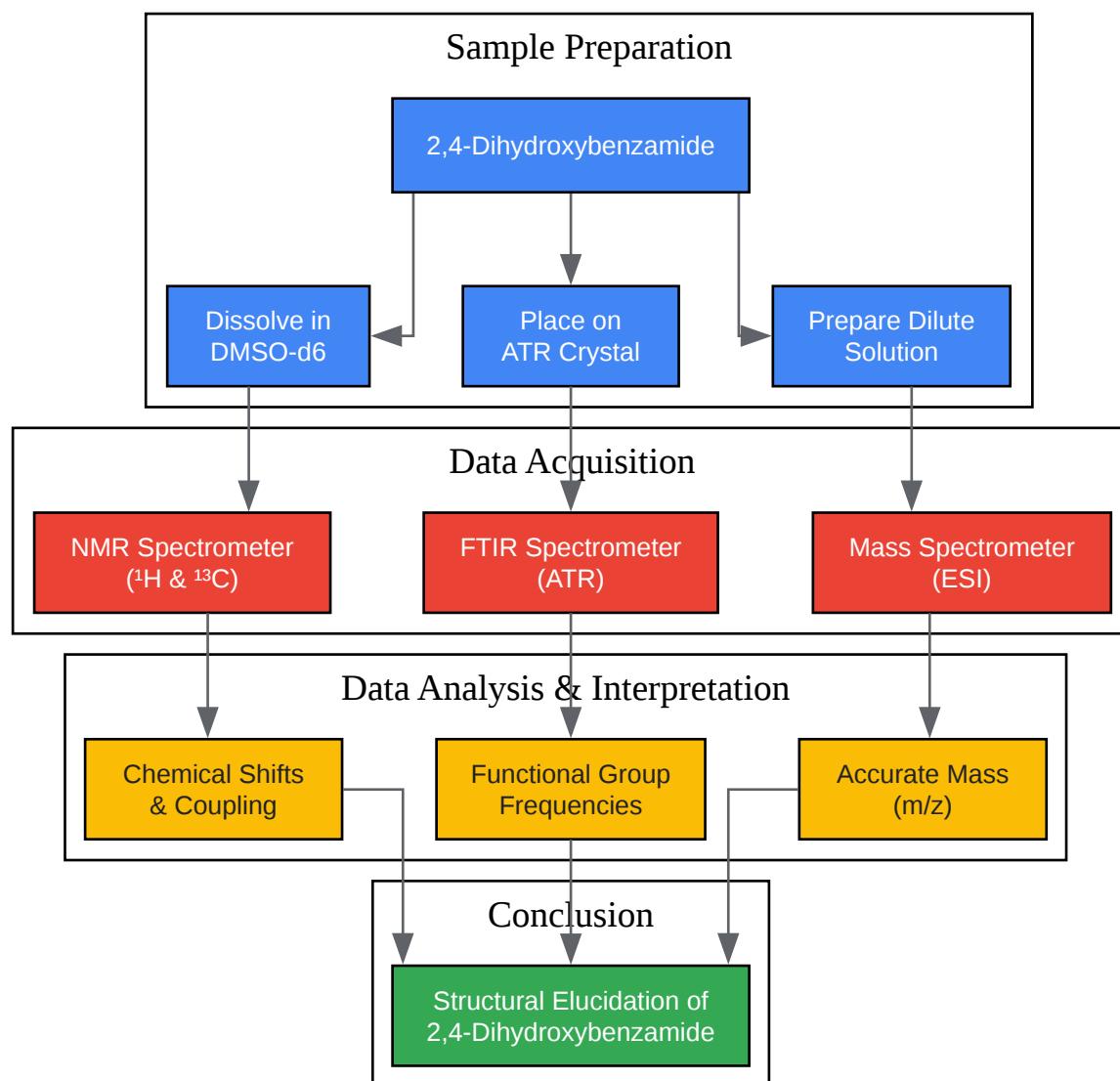
IR Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

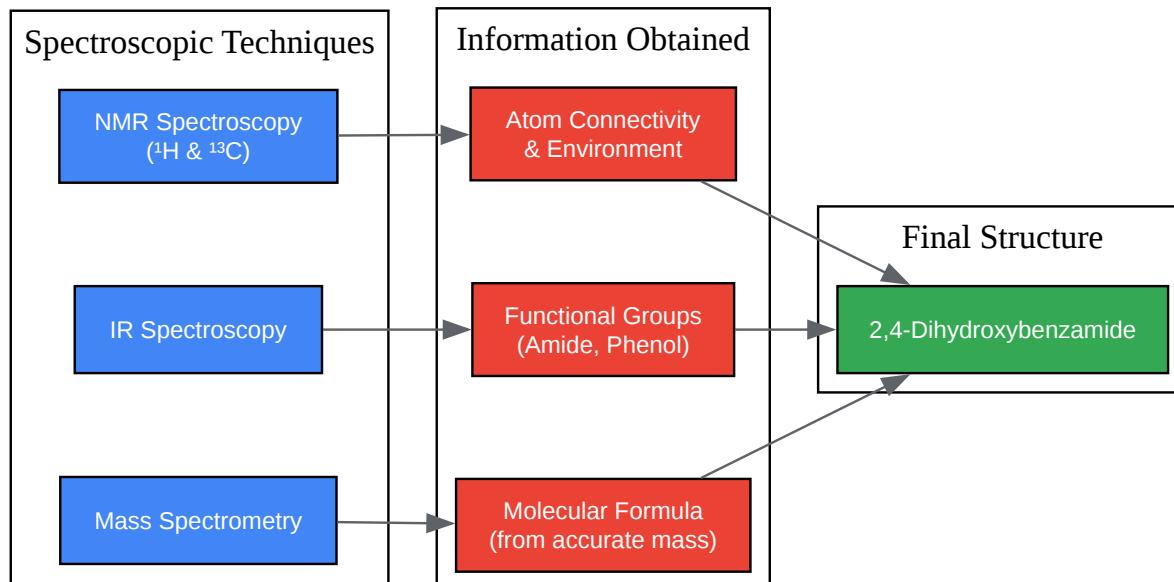
Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of **2,4-Dihydroxybenzamide** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ using a mixture of the same solvent and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.


Mass Spectrometry Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
- Ionization Mode: Both positive and negative ion modes should be used.


- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- ESI Source Parameters (Typical):
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N_2): 1-2 Bar.
 - Drying Gas (N_2): 4-8 L/min.
 - Drying Gas Temperature: 180-220 °C.
- Mass Analyzer:
 - Scan Range: m/z 50-500.
 - Acquisition Rate: 1-2 spectra/second.
- Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ions and any observed adducts.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,4-Dihydroxybenzamide**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, Mass Spec) of 2,4-Dihydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346612#spectroscopic-analysis-nmr-ir-mass-spec-of-2-4-dihydroxybenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com